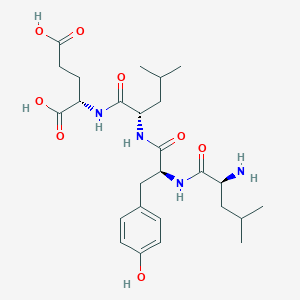![molecular formula C11H13NO4 B14182016 Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate CAS No. 927183-50-4](/img/structure/B14182016.png)
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is an organic compound with the molecular formula C11H13NO4 It is a methyl ester derivative of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate typically involves the esterification of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: 3-[3-(hydroxycarbamoyl)phenyl]propanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamoyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ester group can also participate in interactions with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the hydroxycarbamoyl group.
Methyl 3-(hydroxyphenyl)propanoate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is unique due to the presence of both the ester and hydroxycarbamoyl groups, which confer distinct chemical and biological properties. The hydroxycarbamoyl group enhances its ability to form hydrogen bonds, making it a more effective inhibitor or modulator of enzyme activity compared to similar compounds.
Properties
CAS No. |
927183-50-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(13)6-5-8-3-2-4-9(7-8)11(14)12-15/h2-4,7,15H,5-6H2,1H3,(H,12,14) |
InChI Key |
JOKBVCQTBWMEFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
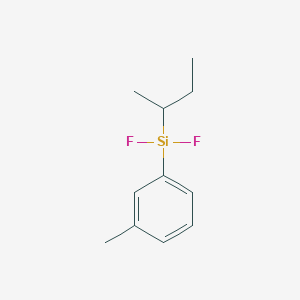
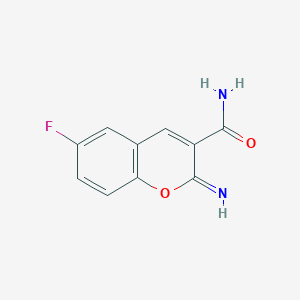
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
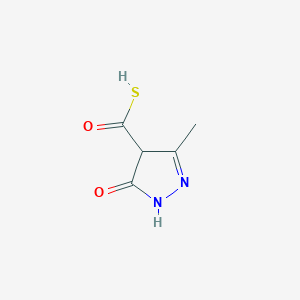
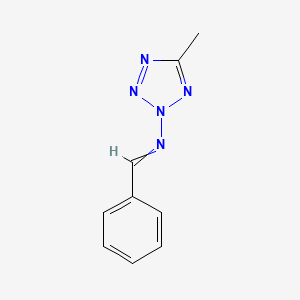
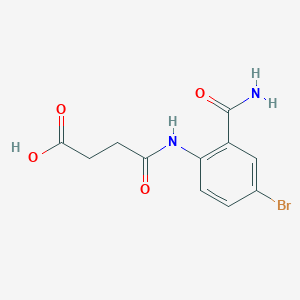
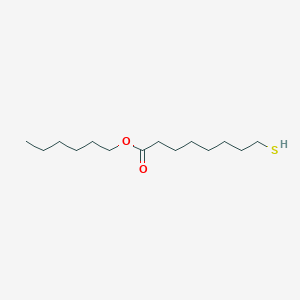
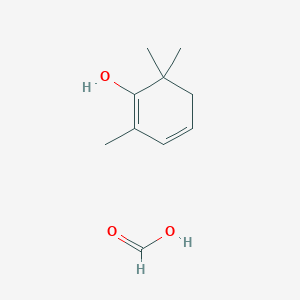
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
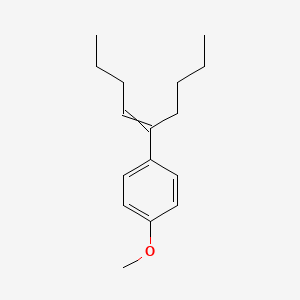
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
